Thiodipin Thiodipin
Brand Name: Vulcanchem
CAS No.: 1950-08-9
VCID: VC1604920
InChI: InChI=1S/C12H24N6P2S2/c21-19(15-5-6-15,16-7-8-16)13-1-2-14(4-3-13)20(22,17-9-10-17)18-11-12-18/h1-12H2
SMILES: C1CN1P(=S)(N2CC2)N3CCN(CC3)P(=S)(N4CC4)N5CC5
Molecular Formula: C12H24N6P2S2
Molecular Weight: 378.4 g/mol

Thiodipin

CAS No.: 1950-08-9

Cat. No.: VC1604920

Molecular Formula: C12H24N6P2S2

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

Thiodipin - 1950-08-9

Specification

CAS No. 1950-08-9
Molecular Formula C12H24N6P2S2
Molecular Weight 378.4 g/mol
IUPAC Name bis(aziridin-1-yl)-[4-[bis(aziridin-1-yl)phosphinothioyl]piperazin-1-yl]-sulfanylidene-λ5-phosphane
Standard InChI InChI=1S/C12H24N6P2S2/c21-19(15-5-6-15,16-7-8-16)13-1-2-14(4-3-13)20(22,17-9-10-17)18-11-12-18/h1-12H2
Standard InChI Key QLCWKDAVQRSLQM-UHFFFAOYSA-N
SMILES C1CN1P(=S)(N2CC2)N3CCN(CC3)P(=S)(N4CC4)N5CC5
Canonical SMILES C1CN1P(=S)(N2CC2)N3CCN(CC3)P(=S)(N4CC4)N5CC5

Introduction

Chemical Structure and Composition

Molecular Identity and Basic Properties

Thiodipin is identified by the molecular formula C12H24N6P2S2, with a calculated molecular weight of 378.4 g/mol. The compound features a complex structure with multiple nitrogen atoms organized in a distinctive spatial arrangement, contributing to its unique chemical properties.

Structural Characteristics

The structural backbone of Thiodipin consists of a piperazine ring (a six-membered heterocycle with two nitrogen atoms at opposite positions) that serves as the central core of the molecule. Each nitrogen atom of the piperazine ring is attached to a phosphinothioyl group, which contains a phosphorus atom double-bonded to a sulfur atom. Additionally, each phosphorus atom is further connected to two aziridinyl groups, which are three-membered heterocycles containing a nitrogen atom.

This arrangement can be visualized as follows:

  • Central piperazine ring with two nitrogen atoms

  • Each piperazine nitrogen connects to a P=S (phosphinothioyl) group

  • Each phosphorus atom connects to two aziridinyl rings

  • Total of four aziridinyl rings in the complete structure

The spatial arrangement of these functional groups contributes significantly to the compound's physical and chemical behavior, including its potential interactions with biological systems or other chemical entities.

Nomenclature and Chemical Identifiers

Systematic Naming Conventions

The IUPAC name for Thiodipin is bis(aziridin-1-yl)-[4-[bis(aziridin-1-yl)phosphinothioyl]piperazin-1-yl]-sulfanylidene-λ5-phosphane, which systematically describes its complex structure following international chemical nomenclature standards. This lengthy name precisely encodes the structural arrangement of atoms and functional groups within the molecule.

Alternative Names and Identifiers

Thiodipin is known by several synonyms and alternative names in chemical databases and literature:

Identifier TypeValue
Common NameThiodipin
Alternative NameThiodipine
CAS Registry Number1950-08-9
NSC Number514540
UNII6TF8Z8Y8ZY
ChEMBL IDCHEMBL454641

Additionally, the compound is identified through specialized chemical notation systems:

  • InChI: InChI=1S/C12H24N6P2S2/c21-19(15-5-6-15,16-7-8-16)13-1-2-14(4-3-13)20(22,17-9-10-17)18-11-12-18/h1-12H2

  • InChIKey: QLCWKDAVQRSLQM-UHFFFAOYSA-N

  • SMILES: C1CN1P(=S)(N2CC2)N3CCN(CC3)P(=S)(N4CC4)N5CC5

These identifiers provide standardized methods for representing the compound structure in chemical databases and information systems, facilitating accurate identification and cross-referencing.

Physical and Chemical Properties

Computed Physicochemical Characteristics

Based on computational models, Thiodipin demonstrates the following key physical and chemical properties:

PropertyValueSignificance
Molecular Weight378.4 g/molModerate molecular size
XLogP3-AA2.2Moderately lipophilic
Hydrogen Bond Donor Count0Limited hydrogen bond donation capacity
Hydrogen Bond Acceptor Count8Significant hydrogen bond accepting potential
Rotatable Bond Count6Moderate conformational flexibility
Topological Polar Surface Area82.7 ŲModerate polar surface area
Heavy Atom Count22-
Complexity482High structural complexity

These properties suggest that Thiodipin has a balanced profile of hydrophobicity and hydrophilicity, with significant potential for non-covalent interactions due to its multiple hydrogen bond acceptors and moderate polarity.

Structural Implications on Reactivity

The presence of phosphinothioyl (P=S) groups in Thiodipin suggests potential reactivity patterns common to organophosphorus compounds. The P=S bonds may undergo various transformations including oxidation, reduction, and nucleophilic substitution reactions. The aziridinyl rings, being strained three-membered heterocycles, contribute additional reactivity to the molecule, potentially serving as sites for ring-opening reactions under appropriate conditions.

The absence of hydrogen bond donors, combined with multiple hydrogen bond acceptors (eight in total), indicates that Thiodipin can participate in intermolecular interactions primarily as a hydrogen bond acceptor. This characteristic could influence its solubility pattern and interactions with other molecules in solution.

Structural Classification and Related Chemistry

Chemical Classification

Thiodipin belongs to several important chemical classes:

  • Organophosphorus compounds

  • Thiophosphates (compounds containing P=S bonds)

  • Piperazine derivatives

  • Aziridinyl-containing compounds

This classification places it at the intersection of several chemically interesting compound families, each with distinctive reactivity patterns and potential applications.

Available Research and Applications

Research Status and Literature Presence

The compound has been assigned an NSC (National Service Center) number (514540), suggesting it may have been included in screening programs or collections for potential biological activity testing, particularly in the context of cancer research where NSC numbers are commonly assigned.

Analytical Considerations

Identification Methods

For analytical identification and characterization of Thiodipin, several methods would likely be applicable:

  • Mass Spectrometry: Based on its molecular formula (C12H24N6P2S2) and exact mass (378.09791113 Da), mass spectrometric analysis would provide characteristic fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR): 31P NMR would be particularly valuable for characterizing the phosphinothioyl groups, while 1H and 13C NMR would help elucidate the carbon skeleton and hydrogen environments.

  • Infrared Spectroscopy: Expected to show characteristic absorption bands for P=S bonds and C-N stretching vibrations from the piperazine and aziridinyl rings.

These analytical approaches would provide complementary information for confirming the identity and purity of Thiodipin in chemical research contexts.

PropertyValue
Chemical FormulaC12H24N6P2S2
Molecular Weight378.4 g/mol
Exact Mass378.09791113 Da
CAS Number1950-08-9
XLogP3-AA2.2
Hydrogen Bond Donors0
Hydrogen Bond Acceptors8
Rotatable Bonds6
Topological Polar Surface Area82.7 Ų
Heavy Atom Count22
Formal Charge0
Complexity482
Defined Atom Stereocenter Count0
Undefined Atom Stereocenter Count0

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